12-Hydroxydodecyl Acrylate (Stabilized)

Description

Academic Significance of Long-Chain Hydroxyl-Functionalized Acrylate (B77674) Monomers

Long-chain hydroxyl-functionalized acrylate monomers are of significant academic interest because they provide a direct pathway to synthesizing polymers with a unique combination of properties. The importance of these monomers stems from the distinct roles played by their constituent parts: the acrylate group, the long alkyl chain, and the hydroxyl group.

The long alkyl chain (such as the dodecyl group in 12-hydroxydodecyl acrylate) is fundamental in controlling the physical properties of the resulting polymer. It acts as an internal plasticizer, increasing the free volume and mobility of the polymer chains. This typically leads to a lower glass transition temperature (Tg), enhancing the flexibility and elasticity of the material. Furthermore, the hydrophobic nature of the long alkyl chain can be exploited to modify surface properties, improve water resistance, and enhance solubility in nonpolar solvents. sfdchem.com

The hydroxyl (-OH) group introduces a site for reactivity, allowing for post-polymerization modification. rsc.org This functionality is crucial for creating cross-linked networks, which dramatically improves the mechanical strength, thermal stability, and solvent resistance of the material. The hydroxyl groups can react with isocyanates to form polyurethanes, with epoxides, or undergo esterification. google.com This versatility allows for the development of thermosetting resins and coatings. google.com The presence of functional groups can also play a significant role in the polymerization kinetics itself by influencing reaction rates through side-bond formation. nih.gov

The combination of these features in a single monomer allows for the design of polymers with precisely controlled characteristics, bridging the gap between elastomeric and rigid materials and enabling the creation of functional surfaces.

Table 1: Influence of Monomer Structural Components on Polymer Properties

| Structural Component | Primary Contribution to Polymer Properties | Resulting Characteristics |

|---|---|---|

| Acrylate Group | Polymerizable vinyl group | Forms the polymer backbone via free-radical polymerization. mdpi.com |

| Long Alkyl Chain (e.g., Dodecyl) | Hydrophobicity, steric bulk, internal plasticization | Increased flexibility, lower glass transition temperature (Tg), improved water resistance, modified surface energy. sfdchem.com |

| Hydroxyl (-OH) Group | Reactive functional site | Enables crosslinking, improves adhesion to polar substrates, allows for post-polymerization modification. rsc.orggoogle.com |

Research Landscape and Emerging Applications of Poly(12-Hydroxydodecyl Acrylate) Derivatives

Research into polymers derived from 12-hydroxydodecyl acrylate and similar long-chain functional monomers is focused on leveraging their unique properties for advanced materials. While specific studies on poly(12-hydroxydodecyl acrylate) are specialized, the broader research landscape for analogous polymers points toward several key areas.

One major area of investigation is in the field of high-performance coatings and adhesives . The long dodecyl chain provides excellent flexibility and durability, while the hydroxyl group ensures strong adhesion to a variety of substrates through covalent bonding or hydrogen bonding interactions. sfdchem.comrsc.org Polymers synthesized from these monomers can be used to create coatings with enhanced water resistance and weatherability. sfdchem.com In adhesive formulations, the flexibility imparted by the long chain is critical for applications requiring high peel strength and impact resistance.

Another emerging application is in the development of functional surfaces and biomaterials . The ability to tailor surface energy by incorporating the long hydrophobic chain is of interest for creating self-cleaning or anti-fouling surfaces. In the biomedical field, hydroxyl-functionalized polymers like poly(2-hydroxyethyl methacrylate) (PHEMA) are widely used due to their biocompatibility. nih.gov By analogy, polymers of 12-hydroxydodecyl acrylate could be explored for applications where controlled hydrophobicity and subsequent functionalization are required.

Furthermore, these monomers are valuable in the synthesis of reactive polymer intermediates . Low-molecular-weight hydroxy-functional acrylate resins can be synthesized and subsequently used as macro-monomers or crosslinking agents in more complex polymer architectures, such as polyurethanes, melamines, and epoxy thermosets. google.com

Table 2: Potential Applications Based on Polymer Properties

| Polymer Property | Emerging Application Area | Research Focus |

|---|---|---|

| Flexibility & Adhesion | Adhesives & Sealants | Developing high-performance adhesives with improved peel strength and durability. rsc.org |

| Hydrophobicity & Durability | Protective Coatings | Creating water-resistant and weatherable coatings for industrial and architectural use. sfdchem.com |

| Reactivity & Biocompatibility | Biomaterials | Surface modification of medical devices; synthesis of functional hydrogels. nih.gov |

| Controlled Architecture | Thermoset Polymers | Use as a building block for crosslinked networks in polyurethane and epoxy systems. google.com |

Theoretical Frameworks Guiding the Investigation of Acrylate Polymer Systems

The investigation of acrylate polymerization is heavily supported by theoretical and computational frameworks that aim to predict and explain reaction kinetics, polymer microstructure, and material properties. These models are essential for optimizing polymerization processes and designing polymers with desired characteristics.

Density Functional Theory (DFT) is a powerful quantum chemistry method used to investigate the fundamental reaction mechanisms at the molecular level. researchgate.netrsc.org DFT calculations can determine the energy barriers of various reaction steps, such as initiation, propagation, chain transfer, and termination. researchgate.netupenn.edu This allows researchers to understand how the structure of a monomer, like the presence of a long alkyl chain or a functional group, affects its reactivity. rsc.org For instance, DFT has been used to study secondary reactions in acrylate polymerization, such as backbiting and β-scission, which significantly influence the final polymer architecture. acs.org

Kinetic Modeling involves the use of mathematical models to simulate the polymerization process on a macroscopic scale. Software platforms like PREDICI® are used to solve complex sets of differential equations that describe the concentrations of monomer, polymer, and radical species over time. mdpi.com These models incorporate rate coefficients for elementary reactions, which can be obtained from experimental data or theoretical calculations (like DFT). Kinetic models are crucial for predicting outcomes such as monomer conversion, molecular weight distribution, and polymer composition in copolymerizations. mdpi.com They must often account for diffusion-controlled effects, where reaction rates slow down as the viscosity of the system increases. mdpi.com

Monte Carlo (MC) simulations offer another approach, particularly for understanding complex polymer microstructures. researchgate.net These methods simulate the behavior of individual polymer chains as they grow, allowing for the tracking of features like branching, which is common in acrylate polymerization due to secondary reactions. acs.org MC simulations provide detailed information that is often difficult to obtain experimentally, such as the distribution of short-chain branches along polymer backbones. acs.org

These theoretical frameworks, from the quantum mechanical to the macroscopic, provide a comprehensive toolkit for scientists to understand and control the complex processes involved in acrylate polymerization. researchgate.net

Table 3: Theoretical Frameworks for Acrylate Polymer Systems

| Theoretical Framework | Level of Analysis | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Molecular / Quantum | Reaction mechanisms, transition state energies, effect of monomer structure on reactivity. researchgate.netrsc.org |

| Kinetic Modeling (e.g., PREDICI®) | Macroscopic / Bulk | Monomer conversion vs. time, molecular weight development, copolymer composition. mdpi.com |

| Monte Carlo (MC) Simulations | Mesoscopic / Chain-level | Polymer microstructure, branching distribution, sequence distribution in copolymers. acs.orgresearchgate.net |

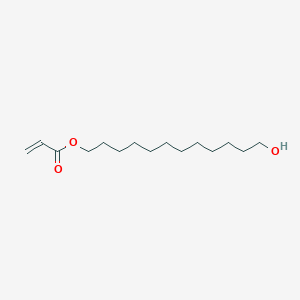

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H28O3 |

|---|---|

Molecular Weight |

256.38 g/mol |

IUPAC Name |

12-hydroxydodecyl prop-2-enoate |

InChI |

InChI=1S/C15H28O3/c1-2-15(17)18-14-12-10-8-6-4-3-5-7-9-11-13-16/h2,16H,1,3-14H2 |

InChI Key |

NKYRAXWYDRHWOG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCCCCCCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 12 Hydroxydodecyl Acrylate Monomer

Precursor Chemistry and Synthetic Pathways to the Monomer

The principal precursor for 12-hydroxydodecyl acrylate (B77674) is 1,12-dodecanediol (B52552), a symmetrical long-chain diol. The primary challenge in its conversion to the desired mono-acrylate lies in preventing the formation of the diester byproduct, 1,12-dodecanediol diacrylate. Various synthetic pathways have been explored to address this selectivity issue.

Esterification Reactions of 1,12-Dodecanediol with Acrylic Acid Derivatives

Direct esterification of 1,12-dodecanediol with acrylic acid is a straightforward approach. However, controlling the reaction to yield the mono-ester is challenging due to the similar reactivity of the two primary hydroxyl groups. To favor mono-esterification, reaction conditions such as the molar ratio of the reactants are crucial. Using an excess of the diol can statistically favor the formation of the mono-ester.

A more controlled method involves the use of activated acrylic acid derivatives, such as acryloyl chloride or acrylic anhydride. These reagents are more reactive than acrylic acid itself, allowing for milder reaction conditions. However, their high reactivity can also lead to a decrease in selectivity, necessitating careful control of stoichiometry and reaction temperature.

Alternative Routes for Hydroxyalkyl Acrylate Synthesis

Enzymatic Transesterification: A highly selective and environmentally benign route to 12-hydroxydodecyl acrylate is through enzyme-catalyzed transesterification. Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CAL-B), commercially known as Novozym 435, have demonstrated exceptional catalytic activity and selectivity for the mono-acylation of diols. researchgate.net In this process, 1,12-dodecanediol is reacted with an acrylic ester, such as methyl acrylate or vinyl acrylate, in the presence of the lipase. The enzyme's active site sterically hinders the entry of the already mono-acylated diol, thus favoring the formation of the mono-acrylate product. researchgate.net Vinyl esters are often preferred as acyl donors because the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product.

Chemo-enzymatic Synthesis: Another approach combines chemical and enzymatic steps. For instance, a diol can be chemically protected at one end, followed by acylation of the free hydroxyl group, and subsequent deprotection to yield the hydroxyalkyl acrylate. While effective, this multi-step process can be less atom-economical.

Catalytic Systems for Monomer Production

The choice of catalyst is pivotal in directing the synthesis towards the desired mono-acrylate.

Acid Catalysts for Direct Esterification: Conventional acid catalysts like sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins are commonly employed for direct esterification. However, these catalysts are generally non-selective for mono-esterification of symmetrical diols. Novel catalytic systems, such as Al₂O₃/MeSO₃H, have been reported to exhibit high selectivity for the mono-esterification of diols without the need for a solvent. organic-chemistry.org Lanthanide (III) chlorides have also been shown to catalyze the mono-acylation of symmetrical diols. researchgate.net

Enzymatic Catalysts: As previously mentioned, lipases, and specifically Novozym 435, are highly effective catalysts for the selective mono-acylation of diols. researchgate.net The enzyme's inherent regioselectivity for primary hydroxyl groups and its ability to differentiate between the diol and the mono-acylated product make it a superior choice for producing 12-hydroxydodecyl acrylate with high purity. researchgate.net The immobilization of the enzyme simplifies its separation from the reaction mixture and allows for its reuse, enhancing the economic viability of the process.

Other Catalytic Systems: Resin-bound triphenylphosphine (B44618) has been reported as a reagent for the selective mono-esterification of symmetrical diols, offering the advantage of easy purification. researchgate.net

Optimization of Reaction Conditions and Isolation Procedures

To maximize the yield and purity of 12-hydroxydodecyl acrylate, careful optimization of reaction parameters and efficient isolation techniques are essential.

Optimization of Reaction Conditions: Response surface methodology (RSM) is a powerful statistical tool for optimizing reaction conditions, such as temperature, reaction time, enzyme concentration, and substrate molar ratio. nih.govnih.gov For enzymatic synthesis, maintaining an optimal temperature is crucial, as excessively high temperatures can lead to enzyme denaturation. The molar ratio of the acyl donor to the diol is a key parameter to control the degree of acylation. An excess of the acyl donor can sometimes increase the conversion rate but may also lead to higher formation of the di-acrylate byproduct. researchgate.net

The table below presents a hypothetical set of optimized reaction conditions for the enzymatic synthesis of 12-hydroxydodecyl acrylate based on findings for similar long-chain diols.

| Parameter | Optimized Value |

| Catalyst | Novozym 435 (immobilized Candida antarctica lipase B) |

| Acyl Donor | Vinyl Acrylate |

| Solvent | 2-Methyl-2-butanol |

| Temperature | 50 °C |

| Molar Ratio (Diol:Acrylate) | 1:1.5 |

| Enzyme Loading | 10% (w/w of substrates) |

| Reaction Time | 24 hours |

| Conversion of Diol | >90% |

| Selectivity for Mono-acrylate | >95% |

Isolation and Purification: The separation of 12-hydroxydodecyl acrylate from the reaction mixture, which may contain unreacted 1,12-dodecanediol, the di-acrylate byproduct, and the acyl donor, is a critical step. For enzymatic reactions, the immobilized enzyme is first removed by simple filtration. The filtrate can then be subjected to vacuum distillation to remove the solvent and any volatile unreacted acyl donor.

Column chromatography is a common laboratory-scale technique for separating the mono-acrylate from the di-acrylate and the starting diol due to their different polarities. For larger-scale production, chromatography-free purification methods such as selective extraction and precipitation are more economically viable. ajchem-a.com For instance, a nonpolar solvent can be used to selectively extract the less polar di-acrylate, leaving behind the more polar mono-acrylate and diol.

Polymer Architectures and Functionalization of 12 Hydroxydodecyl Acrylate Derivatives

Synthesis of Linear Homopolymers and Random Copolymers

The synthesis of linear homopolymers and random copolymers of 12-hydroxydodecyl acrylate (B77674) can be achieved through various radical polymerization techniques. Conventional free radical polymerization, initiated by thermal or photoinitiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, can produce high molecular weight poly(12-hydroxydodecyl acrylate) (PHDA) and its random copolymers. However, this method offers limited control over molecular weight, dispersity (Đ), and polymer architecture.

For precise control, controlled/living radical polymerization (CLRP) methods are preferred. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentization chain-Transfer (RAFT) polymerization are particularly effective for acrylate monomers.

ATRP of long-chain acrylates, such as lauryl (dodecyl) acrylate, has been successfully demonstrated. The process typically involves an alkyl halide initiator, a copper complex catalyst (e.g., CuBr complexed with a ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and a suitable solvent. For HDA, the hydroxyl group's presence requires careful selection of reaction conditions to avoid side reactions, but well-defined homopolymers can be synthesized.

RAFT polymerization is another powerful technique that offers excellent control over the polymerization of functional monomers. This method employs a chain transfer agent (RAFT agent), such as a dithiobenzoate or trithiocarbonate, to mediate the polymerization. Copolymers of long-chain alkyl acrylates like stearyl acrylate with hydroxy-functional acrylates such as hydroxyethyl (B10761427) acrylate have been synthesized via RAFT, demonstrating the compatibility of these functionalities within a controlled process scirp.org. This approach allows for the synthesis of well-defined random copolymers of HDA with other vinyl monomers, enabling the tailoring of properties like thermal characteristics and solubility.

| Polymerization Method | Initiator/Mediator | Key Features | Resulting Polymer |

| Conventional FRP | AIBN, Benzoyl Peroxide | Simple, high MW | High Đ, limited control |

| ATRP | Alkyl Halide / Cu-Ligand Complex | Controlled MW, low Đ | Well-defined homopolymers |

| RAFT | RAFT Agent (e.g., Trithiocarbonate) | High functional group tolerance, low Đ | Well-defined homo/copolymers |

Block Copolymer Synthesis via Controlled Radical Polymerization

The synthesis of well-defined block copolymers is a key advantage of CLRP techniques, enabling the creation of nanostructured materials for a wide range of applications rsc.org. Both ATRP and RAFT are highly suitable for preparing block copolymers containing HDA.

The typical strategy involves the synthesis of a first block, followed by chain extension with a second monomer. For example, a macroinitiator of a first polymer (e.g., polystyrene or poly(methyl methacrylate)) can be used to initiate the polymerization of HDA, resulting in a diblock copolymer. Alternatively, poly(12-hydroxydodecyl acrylate) can be synthesized as the first block and subsequently used to initiate the polymerization of another monomer.

RAFT polymerization is particularly versatile for creating complex architectures. For instance, a series of copolymers with different sequence structures, such as diblock (A-B) and triblock (A-B-A), have been synthesized using stearyl acrylate and hydroxyethyl acrylate via RAFT scirp.org. This same methodology can be applied to HDA to create amphiphilic block copolymers, where the PHDA block provides hydrophobicity and flexibility, while a second hydrophilic block (e.g., poly(acrylic acid) or poly(ethylene glycol) methyl ether acrylate) imparts water-solubility, leading to self-assembly into micelles or vesicles in selective solvents.

Table 4.2: Examples of Block Copolymers Synthesizable with HDA Analogues

| Block 1 | Block 2 | Polymerization Method | Potential Architecture | Reference Analogy |

|---|---|---|---|---|

| Poly(stearyl acrylate) | Poly(hydroxyethyl acrylate) | RAFT | Diblock, Triblock | scirp.org |

| Poly(lauryl acrylate) | Poly(n-butyl acrylate) | ATRP | Diblock | N/A |

Graft Polymerization for Surface and Interface Modification

Graft polymerization is a powerful technique for modifying the properties of surfaces and interfaces by covalently attaching polymer chains to a substrate nih.govcityu.edu.hk. The HDA monomer can be used in "grafting to," "grafting from," or "grafting through" approaches.

In the "grafting from" method, initiator sites are immobilized on a surface, and the monomer is then polymerized from these sites, leading to a high density of grafted chains. For example, surfaces can be functionalized with ATRP initiators, followed by surface-initiated ATRP (SI-ATRP) of HDA. This creates a dense brush of PHDA chains, which can significantly alter the surface properties, such as wettability and lubricity. This approach has been used to graft various functional acrylates and methacrylates onto substrates to enhance hydrophilicity or other properties nih.govrsc.org.

The "grafting to" approach involves synthesizing end-functionalized PHDA chains and then reacting them with a complementary functionalized surface. While generally leading to lower grafting densities than "grafting from," this method allows for better characterization of the polymer before attachment.

A relevant example is the grafting of lauryl methacrylate (B99206), a long-chain hydrophobic acrylic monomer, onto lignin (B12514952) via free radical polymerization nih.govacs.org. This process improved the thermal stability and hydrophobicity of the lignin, demonstrating how grafting a long-chain acrylate can modify the properties of a natural polymer substrate nih.govacs.org. Similarly, grafting HDA onto materials like cellulose, silica (B1680970), or other polymers can impart desired surface characteristics.

Post-Polymerization Modification of Hydroxyl Functionalities

The pendant hydroxyl group on each repeating unit of PHDA serves as a reactive handle for a wide array of post-polymerization modification reactions. This allows for the transformation of a base polymer into a variety of functional materials without altering the polymer backbone nih.gov.

Derivatization for Enhanced Reactivity or Specific Interactions

The primary hydroxyl group of the PHDA side chain can be readily converted into other functional groups through well-established organic reactions researchgate.net. This versatility is a key advantage for creating materials with tailored properties.

One common strategy is esterification . The hydroxyl group can be reacted with acyl chlorides or anhydrides to introduce new functionalities. For example, reacting PHDA with methacryloyl chloride would introduce polymerizable methacrylate groups along the backbone, transforming the linear polymer into a macro-crosslinker. A specific example involves the functionalization of a poly(methyl methacrylate-co-2-hydroxyethyl acrylate) copolymer with cinnamoyl chloride; the reaction quantitatively converted the hydroxyl groups to photoreactive cinnamate (B1238496) esters acs.org.

Another approach involves reacting the hydroxyl groups with isocyanates to form urethane (B1682113) linkages, which can be used to attach a wide range of molecules. Furthermore, the hydroxyl group can be activated, for example by converting it to an epoxy functionality, which can then undergo ring-opening reactions with various nucleophiles like amines or thiols nih.gov.

Table 4.4.1: Potential Derivatization Reactions for PHDA

| Reagent | Linkage Formed | Introduced Functionality |

|---|---|---|

| Acyl Chloride (e.g., Acetyl Chloride) | Ester | Acetate group |

| Isocyanate (e.g., Phenyl Isocyanate) | Urethane | Phenylcarbamate group |

| Cinnamoyl Chloride | Ester | Photoreactive cinnamate group |

Introduction of Supramolecular Recognition Motifs

Supramolecular chemistry offers a powerful route to creating self-healing and stimuli-responsive materials by incorporating non-covalent interactions into polymer structures researchgate.netnih.gov. The hydroxyl groups of PHDA are ideal anchor points for attaching molecular recognition motifs.

These motifs can be attached via the derivatization reactions described above (e.g., esterification, urethane formation). For instance, a carboxylic acid-functionalized hydrogen-bonding unit, such as a ureidopyrimidinone (UPy) moiety, could be esterified onto the PHDA backbone. These UPy units can then form strong, reversible quadruple hydrogen bonds, leading to the formation of a physically crosslinked, dynamic network mdpi.com.

Other recognition motifs that could be introduced include:

π-electron-rich or -deficient aromatic groups: Attaching groups like pyrene (B120774) or naphthalene (B1677914) diimide can induce π-π stacking interactions between polymer chains, influencing the material's electronic and mechanical properties nih.gov.

Host-guest systems: Molecules like cyclodextrins or calixarenes can be grafted onto the polymer. These "host" molecules can then form reversible inclusion complexes with complementary "guest" molecules, creating stimuli-responsive materials that can assemble or disassemble in response to specific chemical signals nih.gov.

Crosslinking Strategies for Network Formation

Transforming linear or branched PHDA into a crosslinked network is crucial for applications requiring mechanical robustness, dimensional stability, and solvent resistance. Crosslinking can be achieved through both covalent and physical methods.

A novel strategy for crosslinking monofunctional acrylates containing hydroxyl groups, such as 2-hydroxyethyl acrylate (HEA) and 4-hydroxybutyl acrylate (HBA), has been developed that does not require conventional multifunctional crosslinkers rsc.orgeuropean-coatings.com. This process relies on a chain transfer mechanism involving hydrogen atom transfer (HAT) from the monomer's side chain to a propagating radical. The presence of the hydroxyl group thermodynamically stabilizes this process, leading to the formation of radicals on the side chains which then create crosslinks rsc.org. Given its structure, PHDA is a prime candidate for this type of crosslinker-free network formation.

Alternatively, covalent crosslinks can be introduced by:

Copolymerization: Randomly copolymerizing HDA with a small amount of a di- or multifunctional acrylate (e.g., ethylene (B1197577) glycol diacrylate) will directly form a network during polymerization.

Post-polymerization crosslinking: As described in section 4.4.1, the hydroxyl groups can be functionalized with reactive moieties, such as cinnamates, which can then be crosslinked upon exposure to an external stimulus like UV light acs.org. Another method is to react the hydroxyl groups with difunctional reagents like diisocyanates or diacyl chlorides to link different polymer chains together.

Physical crosslinking can also be achieved through the introduction of supramolecular recognition motifs, as detailed in section 4.4.2, leading to reversible networks with dynamic properties.

Self Assembly Phenomena of 12 Hydroxydodecyl Acrylate Based Polymeric Systems

Principles of Amphiphilic Self-Assembly in Solution

The self-assembly of polymers derived from 12-hydroxydodecyl acrylate (B77674) in solution is fundamentally governed by their amphiphilic character. Amphiphilicity refers to the presence of both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions within the same molecule. In poly(12-hydroxydodecyl acrylate), the polymer backbone and the pendant hydroxyl (-OH) groups constitute the hydrophilic portion, while the long twelve-carbon alkyl (dodecyl) chains represent the hydrophobic portion.

In a selective solvent, typically an aqueous medium, these polymer chains spontaneously organize to minimize unfavorable interactions between the hydrophobic segments and the water molecules. This process is entropically driven and results in the formation of ordered, thermodynamically stable nanostructures. The final morphology of these assemblies is a delicate balance between the chemical structure of the polymer, the ratio of hydrophilic to hydrophobic parts, the polymer concentration, and the properties of the solvent. tongji.edu.cn

Formation of Micellar and Vesicular Structures

Among the most common nanostructures formed by amphiphilic polymers are micelles and vesicles. digitellinc.com For poly(12-hydroxydodecyl acrylate) in an aqueous solution, the hydrophobic dodecyl chains aggregate to form a core that is shielded from the water, while the hydrophilic hydroxyl groups and polymer backbone form a solvated corona at the core-solvent interface.

Micelles: At lower concentrations or with a dominant hydrophilic block, spherical micelles are often favored. These consist of a dense, hydrophobic core and a hydrophilic shell. Cylindrical or worm-like micelles can also form, depending on the polymer's packing parameter.

Vesicles (or Polymersomes): Vesicles are hollow, spherical structures composed of a bilayer membrane enclosing an aqueous compartment. The polymer chains arrange themselves into a membrane where the hydrophobic dodecyl chains form the inner layer of the bilayer, and the hydrophilic portions are exposed to the external aqueous environment and the internal aqueous core. The transition from micelles to vesicles can occur through intermediate structures like "pearl necklace" arrangements and disk-like micelles that eventually fuse and close upon themselves to form the final vesicular structure. nih.gov

The specific architecture adopted by poly(12-hydroxydodecyl acrylate) systems is highly dependent on the polymer's molecular weight and the relative volume fractions of its hydrophobic and hydrophilic components. tongji.edu.cn

Critical Aggregation Concentration Studies

Self-assembly is a concentration-dependent phenomenon that occurs above a specific threshold known as the Critical Aggregation Concentration (CAC). Below the CAC, polymer chains exist as individual, solvated unimers. As the concentration increases and reaches the CAC, the chains begin to associate into organized structures like micelles. This transition is marked by abrupt changes in the solution's physical properties, such as surface tension, conductivity, and light scattering.

The CAC is a crucial parameter for characterizing the stability of the aggregates. A lower CAC value indicates a greater tendency for the polymer to self-assemble and suggests the formation of more stable nanostructures. For complex systems, such as those involving charged polymers and surfactants, multiple critical concentrations can be observed, indicating stepwise binding and aggregation processes. researchgate.net

The determination of CAC is commonly performed using fluorescence spectroscopy with a probe molecule like pyrene (B120774). The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CAC, pyrene resides in a polar environment. Above the CAC, it preferentially partitions into the hydrophobic core of the newly formed micelles, leading to a significant change in its emission spectrum. By plotting the intensity ratio of specific vibronic peaks against the logarithm of polymer concentration, the CAC can be identified from the inflection point of the curve.

Interactive Table: Hypothetical Data for CAC Determination of a Poly(12-hydroxydodecyl acrylate) Analog using Pyrene Fluorescence

| Polymer Concentration (mg/L) | Log(Concentration) | I₁/I₃ Ratio (from Pyrene Spectrum) |

| 0.0001 | -4.00 | 1.85 |

| 0.0005 | -3.30 | 1.84 |

| 0.0010 | -3.00 | 1.85 |

| 0.0050 | -2.30 | 1.83 |

| 0.0100 | -2.00 | 1.75 |

| 0.0500 | -1.30 | 1.40 |

| 0.1000 | -1.00 | 1.25 |

| 0.5000 | -0.30 | 1.24 |

| 1.0000 | 0.00 | 1.25 |

Note: The sharp decrease in the I₁/I₃ ratio around Log(Concentration) = -2.0 indicates the onset of micellization and is used to estimate the CAC.

Role of Hydroxyl Groups in Inter- and Intra-chain Non-Covalent Interactions

The pendant hydroxyl (-OH) groups in poly(12-hydroxydodecyl acrylate) are pivotal in guiding the self-assembly process through specific non-covalent interactions. These interactions, primarily hydrogen bonds, operate in concert with hydrophobic forces to create well-defined supramolecular structures.

Hydrogen Bonding Contributions to Supramolecular Assembly

Hydrogen bonding is a highly directional, non-covalent interaction that plays a crucial role in the structure of natural and synthetic polymers. illinois.edunewswise.com In poly(12-hydroxydodecyl acrylate), the hydroxyl groups can act as both hydrogen bond donors and acceptors. This allows for the formation of a network of interactions:

Intra-chain Hydrogen Bonding: Hydrogen bonds can form between hydroxyl groups along the same polymer chain, influencing the chain's conformation and flexibility.

Inter-chain Hydrogen Bonding: Hydrogen bonds between hydroxyl groups on different polymer chains are critical for the stability and cohesion of the resulting aggregates. nih.gov

These interactions contribute significantly to the ordering of the polymer chains within the assembled nanostructures, such as in the corona of a micelle or the hydrophilic faces of a vesicular membrane. The strength and prevalence of these hydrogen bonds can be tuned by external stimuli like temperature and pH, offering a mechanism to control the assembly and disassembly of the supramolecular structures. illinois.edu

Hydrophobic Driving Forces in Aqueous Media

The primary driving force for the self-assembly of poly(12-hydroxydodecyl acrylate) in water is the hydrophobic effect. mdpi.com The long dodecyl chains are nonpolar and disrupt the hydrogen-bonding network of water. To minimize this thermodynamic penalty, the system acts to reduce the surface area of contact between the hydrophobic chains and water.

This is achieved by the aggregation of the dodecyl chains, which sequester themselves away from the aqueous environment to form the core of the nanostructures. mdpi.com This spontaneous aggregation is a cornerstone of self-assembly for amphiphilic molecules in water. The balance between this hydrophobic driving force and the hydrophilic interactions of the hydroxylated corona dictates the final size, shape, and stability of the assembled particles. tongji.edu.cn

Polymerization-Induced Self-Assembly (PISA) Strategies

Polymerization-Induced Self-Assembly (PISA) is an efficient and versatile method for producing block copolymer nanoparticles at high concentrations. nih.govnih.gov This technique leverages the change in solubility of a growing polymer block to trigger self-assembly in situ during the polymerization process. nih.gov

The typical PISA process involves two stages. First, a soluble macromolecular chain transfer agent (macro-CTA) or macroinitiator is created. Second, this soluble block is chain-extended with a second monomer in a solvent that is good for the first block but a non-solvent for the second, growing block. As the second block reaches a critical degree of polymerization, it becomes insoluble and drives the self-assembly of the amphiphilic block copolymer into nanoparticles. nih.gov

For a monomer like 12-hydroxydodecyl acrylate (HDDA), PISA offers a powerful route to create core-shell nanostructures. In an aqueous dispersion PISA formulation, a hydrophilic macro-CTA (e.g., based on poly(ethylene glycol) or poly(N,N-dimethylacrylamide)) could be used to initiate the polymerization of HDDA. rsc.orgnih.gov As the poly(12-hydroxydodecyl acrylate) block grows, its hydrophobic character would cause it to become insoluble in the aqueous medium, leading to the formation of nanoparticles with a hydrophobic PHDDA core and a stabilizing hydrophilic corona. The morphology of the resulting nanoparticles (spheres, worms, or vesicles) can be precisely controlled by adjusting parameters such as the target degree of polymerization of the core-forming block. nih.gov

Interactive Table: Overview of PISA Strategies and Potential Application for HDDA

| PISA Method | Description | Role of 12-Hydroxydodecyl Acrylate (HDDA) | Resulting Structure |

| RAFT Aqueous Dispersion Polymerization | A hydrophilic macro-CTA is chain-extended with a hydrophobic monomer in water. | Monomer for the core-forming hydrophobic block. | Core-shell nanoparticles (micelles, vesicles) with a PHDDA core. |

| RAFT Alcoholic Dispersion Polymerization | A solvophilic macro-CTA is chain-extended with a solvophobic monomer in an alcohol (e.g., ethanol). | Monomer for the core-forming solvophobic block. | Core-shell nanoparticles with a PHDDA core. |

| Reverse Sequence PISA | A hydrophobic block is prepared first as a charge-stabilized latex, which is then chain-extended with a hydrophilic monomer. whiterose.ac.ukresearchgate.net | Monomer for the initial hydrophobic latex particles. | Nanoparticles with a PHDDA core and a newly formed hydrophilic corona. |

This strategy allows for the one-pot synthesis of well-defined, functional nanoparticles, where the hydroxyl groups of the HDDA units within the core could be accessible for further chemical modification or interaction.

Modification-Induced Self-Assembly (MISA) Techniques

Modification-Induced Self-Assembly (MISA) has emerged as a powerful strategy to induce the formation of complex polymeric nanostructures. This technique typically involves the chemical modification of a soluble precursor polymer, which in turn triggers a change in its solubility and initiates self-assembly. While specific research on MISA techniques applied directly to 12-hydroxydodecyl acrylate-based polymers is not extensively documented in publicly available literature, the principles of MISA can be extrapolated to predict the behavior of such systems.

In a hypothetical MISA process involving a copolymer of 12-hydroxydodecyl acrylate, a precursor block copolymer, for instance, could be synthesized with a block that is initially soluble in a given solvent. This block could contain HDA units where the hydroxyl groups are protected. A post-polymerization deprotection reaction would then expose the hydrophilic hydroxyl groups, altering the hydrophilic-lipophilic balance (HLB) of the block. This change would decrease its solubility in the solvent, thereby inducing self-assembly into various morphologies such as micelles, vesicles, or more complex structures.

The key parameters controlling the MISA process in such a system would likely include:

The nature of the chemical modification: The efficiency and kinetics of the reaction used to modify the HDA units would directly impact the rate and progression of self-assembly.

Solvent quality: The choice of solvent is crucial, as it must be a good solvent for the precursor polymer but a poor or selective solvent for the modified polymer.

Concentration of the polymer solution: The concentration of the precursor polymer can influence the final morphology and size of the self-assembled nanostructures.

Influence of Polymer Composition, Architecture, and External Stimuli on Self-Assembled Morphologies

The morphology of self-assembled nanostructures derived from 12-hydroxydodecyl acrylate-based polymers is intricately linked to several key factors, including the polymer's composition, its architectural design, and its responsiveness to external environmental changes.

Polymer Composition:

The relative ratio of 12-hydroxydodecyl acrylate to other comonomers within the polymer chain is a primary determinant of the final self-assembled morphology. By tuning the composition, one can precisely control the hydrophilic-lipophilic balance of the copolymer. For instance, in a block copolymer of HDA and a more hydrophilic monomer like acrylic acid, increasing the block length of the hydrophobic HDA segment would likely favor the formation of morphologies with lower curvature, such as vesicles or lamellae, over spherical micelles.

Interactive Data Table: Hypothetical Influence of HDA Content on Self-Assembled Morphologies

| Copolymer Composition (molar ratio HDA:Co-monomer) | Predicted Dominant Morphology |

| 1:10 | Spherical Micelles |

| 1:5 | Worm-like Micelles |

| 1:2 | Vesicles |

| 1:1 | Lamellae |

Note: This table is illustrative and based on general principles of block copolymer self-assembly. Actual morphologies would depend on specific experimental conditions.

Polymer Architecture:

The architecture of the polymer, whether it be a linear block copolymer, a graft copolymer, or a star-shaped polymer, profoundly influences the self-assembly process.

Linear Block Copolymers: Diblock or triblock copolymers containing an HDA block are expected to form a variety of morphologies depending on the volume fractions of the constituent blocks.

Star-shaped Copolymers: Star polymers with HDA arms emanating from a central core could form unique core-shell structures with a high density of functional hydroxyl groups on the periphery.

External Stimuli:

The presence of the hydroxyl group in the 12-hydroxydodecyl acrylate monomer unit introduces the potential for stimuli-responsive behavior, particularly to changes in pH and temperature.

Thermo-Responsiveness: The long dodecyl chain in HDA can impart some temperature sensitivity. In aqueous solutions, copolymers containing HDA might exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), leading to changes in solubility and self-assembly upon heating or cooling. Hydrogen bonding interactions involving the hydroxyl groups could also be disrupted by temperature changes, further influencing the self-assembled structures.

Detailed Research Findings:

Rheological Characterization of 12 Hydroxydodecyl Acrylate Polymer Systems

Viscoelastic Properties of Polymer Solutions and Melts

Polymer systems, including those based on acrylates, exhibit viscoelasticity, a property that combines both viscous (liquid-like) and elastic (solid-like) characteristics. When subjected to stress, viscoelastic materials will both deform and dissipate energy. The dynamic viscoelastic properties are essential for predicting material behavior during processing methods like extrusion, injection molding, and melt spinning. researchgate.net

These properties are typically characterized using oscillatory rheometry, where a sinusoidal stress or strain is applied to the material. The key parameters measured are the storage modulus (G'), the loss modulus (G''), and the complex viscosity (η*).

Storage Modulus (G'): This represents the elastic component of the material's response. It is a measure of the energy stored and subsequently released per cycle of deformation. A higher G' indicates a more solid-like behavior. uc.edu

Loss Modulus (G''): This represents the viscous component. It is a measure of the energy dissipated as heat per cycle and is associated with "internal friction" and molecular motions. uc.edu

Tangent of Loss Angle (tan δ): This is the ratio of the loss modulus to the storage modulus (G''/G'). It provides information about the degree of viscoelasticity. A high tan δ signifies more liquid-like behavior, while a low tan δ indicates a more elastic, solid-like response. researchgate.net

In polymer melts, a characteristic rubbery plateau region can be identified from the storage modulus curve, which is independent of molecular weight and temperature. researchgate.net The behavior in the high-frequency region of the oscillatory test corresponds to localized movements of chain segments, while the low-frequency region reflects large-scale rearrangements of the polymer chains. researchgate.net

Table 1: Key Viscoelastic Parameters and Their Significance

| Parameter | Symbol | Significance |

| Storage Modulus | G' | Represents the elastic, solid-like response (energy storage). |

| Loss Modulus | G'' | Represents the viscous, liquid-like response (energy dissipation). |

| Tan Delta | tan δ | Ratio of G''/G', indicates the damping characteristics of the material. |

| Complex Viscosity | η* | The overall resistance to flow under oscillatory shear. |

Shear-Dependent Rheological Behavior and Shear Thinning Phenomena

The viscosity of polymer solutions and melts is often dependent on the applied shear rate. Many acrylate (B77674) polymer systems exhibit non-Newtonian, shear-thinning (or pseudoplastic) behavior. researchgate.netscielo.br This means their viscosity decreases as the shear rate increases. mdpi.com

This phenomenon is crucial for processing. For instance, a high viscosity at rest can prevent sagging or settling of components, while a lower viscosity during high-shear processes like injection molding or coating allows the material to flow easily.

The primary mechanism behind shear thinning is the disentanglement of polymer chains. scielo.br At low shear rates, polymer chains are randomly coiled and entangled, leading to high resistance to flow (high viscosity). As the shear rate increases, the chains begin to align themselves in the direction of flow, reducing entanglement and thus lowering the viscosity. scielo.br

In some acrylate dispersions, shear-thinning behavior is more pronounced at higher polymer concentrations. researchgate.net For example, studies on suspensions containing acrylate monomers have demonstrated a significant drop in viscosity with an increase in shear rate. In one such study involving a suspension with 1,6-hexanediol (B165255) diacrylate (a related monomer), the viscosity decreased from 7.2 Pa·s at a shear rate of 10 s⁻¹ to 0.7 Pa·s at 100 s⁻¹. mdpi.com While most systems exhibit shear thinning, some complex hydrogels can show shear thickening at low shear rates before transitioning to shear-thinning behavior at higher rates. nih.gov

Table 2: Illustrative Example of Shear Thinning in an Acrylate Suspension

| Shear Rate (s⁻¹) | Viscosity (Pa·s) |

| 10 | 7.2 |

| 30 | 1.4 |

| 50 | 1.0 |

| 100 | 0.7 |

| Data derived from findings on zirconia suspensions in an acrylic monomer. mdpi.com |

Influence of Polymer Molecular Weight, Architecture, and Concentration on Rheological Response

The rheological properties of a polymer system are intrinsically linked to its molecular characteristics.

Molecular Weight: Higher molecular weight polymers generally exhibit higher viscosity due to a greater number of chain entanglements. researchgate.net The zero-shear viscosity (the viscosity at very low shear rates) is particularly sensitive to molecular weight. For well-entangled polymers, it often scales with molecular weight to a power of approximately 3.4. A comprehensive study on poly(n-butyl acrylate) samples with varying molecular weights confirmed this strong dependence. researchgate.net

Architecture: The structure of the polymer chains, such as linearity versus branching, significantly impacts rheology. The presence of long-chain branches (LCB) can greatly enhance rheological properties. researchgate.net Polymers with LCB tend to have higher storage and loss moduli, higher zero-shear viscosity, and more pronounced shear-thinning behavior compared to their linear counterparts of similar molecular weight. researchgate.net The functionality of prepolymers (e.g., di-functional vs. tri-functional acrylates) also plays a critical role. Low-molecular-weight, high-functionality prepolymers lead to a higher cross-link density, resulting in materials with a higher modulus. nih.gov Conversely, high-molecular-weight, low-functionality prepolymers produce materials with a lower modulus and higher strain at break. nih.gov

Concentration: In polymer solutions and dispersions, concentration is a key factor. The viscosity typically increases with concentration. For some acrylate latex dispersions, the zero-shear viscosity has been shown to depend exponentially on the concentration of the latex particles. researchgate.net

Table 3: Effect of Molecular Characteristics on Rheological Properties of Acrylate Systems

| Molecular Characteristic | Effect on Viscosity | Effect on Modulus (G') | Other Effects |

| Increasing Molecular Weight | Increases | Increases | More entanglements |

| Increasing Branching | Increases zero-shear viscosity | Increases | More pronounced shear thinning researchgate.net |

| Increasing Concentration | Increases | Increases | Exponential increase in zero-shear viscosity researchgate.net |

| Increasing Functionality | Increases (in prepolymer resin) | Increases (in cured polymer) | Higher cross-link density nih.gov |

Dynamic Mechanical Analysis (DMA) for Material Response

Dynamic Mechanical Analysis (DMA) is a powerful thermal analysis technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, or frequency. uc.edu It is significantly more sensitive than other techniques like differential scanning calorimetry (DSC) for detecting transitions in polymers. youtube.com

In a typical DMA experiment, an oscillatory force is applied to a sample, and the resulting displacement is measured. This allows for the calculation of the storage modulus (E' or G'), loss modulus (E'' or G''), and tan δ. A temperature sweep experiment reveals key transitions in the polymer's state:

Glassy Region: At low temperatures, the polymer is rigid and glass-like, characterized by a high storage modulus. Only localized molecular motions are possible. semanticscholar.org

Glass Transition (Tg): As the temperature increases, the polymer transitions from a rigid glass to a softer, rubbery state. This is observed as a sharp drop in the storage modulus and a distinct peak in the tan δ curve. The Tg is a critical property, as the material's behavior changes dramatically above this temperature. youtube.com For instance, the presence of moisture can act as a plasticizer for some polymers, significantly reducing their Tg. youtube.com

Rubbery Plateau: Above the Tg, there is a region where the modulus remains relatively constant. The length of this plateau is related to the molecular weight between entanglements or cross-links.

Flowing Region: At higher temperatures, thermoplastic polymers begin to flow, leading to a further decrease in both storage and loss moduli. semanticscholar.org

DMA is invaluable for understanding how a material will behave under different thermal conditions, predicting its stiffness, damping properties, and identifying critical transition temperatures that define its service life and processing windows. uc.edunih.gov

Advanced Material Applications Derived from 12 Hydroxydodecyl Acrylate Polymers Research and Development

Development of Functional Hydrogels and Swellable Networks

While the broader class of acrylate-based monomers, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), are extensively used in the synthesis of hydrogels, specific research focusing exclusively on 12-hydroxydodecyl acrylate (B77674) for these applications is still an emerging area. researchgate.netresearchgate.netvot.plrsc.org The inherent hydrophobicity of the long dodecyl chain in 12-hydroxydodecyl acrylate suggests that its homopolymer would not form a conventional hydrogel. However, its incorporation as a comonomer in polymerization with hydrophilic acrylates could lead to the formation of amphiphilic networks.

These networks are anticipated to exhibit unique swelling behaviors, potentially forming physically cross-linked domains through hydrophobic associations of the dodecyl chains within a swollen hydrophilic polymer matrix. The terminal hydroxyl groups could be further functionalized post-polymerization to introduce additional properties or to serve as sites for secondary cross-linking. The balance between the hydrophobic and hydrophilic components would be a critical parameter in controlling the degree of swelling, mechanical properties, and the ability to load and release hydrophobic guest molecules.

Table 1: Potential Comonomers for 12-Hydroxydodecyl Acrylate in Hydrogel Synthesis

| Comonomer | Potential Contribution to Hydrogel Properties |

|---|---|

| Acrylic Acid | Introduces pH-sensitivity and potential for ionic cross-linking. researchgate.netmdpi.com |

| Acrylamide | Enhances hydrophilicity and can participate in hydrogen bonding. vot.pl |

Engineering of Pressure-Sensitive Adhesives (PSAs) and Curable Resins

The formulation of pressure-sensitive adhesives (PSAs) and curable resins often involves the copolymerization of various acrylate monomers to achieve a balance of tack, peel strength, and shear resistance. specialchem.comnih.gov The inclusion of 12-hydroxydodecyl acrylate as a specialty monomer in these formulations can offer distinct advantages. The long, flexible dodecyl chain can act as an internal plasticizer, lowering the glass transition temperature (Tg) of the resulting polymer and enhancing its tackiness. specialchem.com This is a crucial characteristic for PSAs, which need to flow and wet a surface under light pressure. specialchem.com

Furthermore, the terminal hydroxyl group provides a reactive site for cross-linking. In UV-curable resin systems, this hydroxyl functionality can react with isocyanates to form urethane (B1682113) acrylate oligomers or with anhydrides, which can then be incorporated into the final cross-linked network upon UV exposure. adhesion.krmdpi.comresearchgate.netgoogleapis.com This covalent cross-linking enhances the cohesive strength and thermal stability of the adhesive or coating. nih.gov The ability to form hydrogen bonds via the hydroxyl groups can also contribute to improved adhesion to polar substrates. google.com

Table 2: Predicted Influence of 12-Hydroxydodecyl Acrylate on PSA and Resin Properties

| Property | Expected Effect of Incorporation | Rationale |

|---|---|---|

| Tack | Increase | The long alkyl chain lowers the Tg, increasing the material's ability to flow and make intimate contact with a surface. specialchem.com |

| Peel Adhesion | Potential Increase | The hydroxyl group can enhance adhesion to polar surfaces through hydrogen bonding. google.com |

| Cohesive Strength (Shear Resistance) | Increase (after cross-linking) | The terminal hydroxyl group allows for covalent cross-linking, improving the internal strength of the adhesive. nih.gov |

Surface Modification for Tailored Interfacial Properties

The molecular structure of 12-hydroxydodecyl acrylate makes it a candidate for modifying the surface properties of various materials. This can be achieved through the formation of self-assembled monolayers or by grafting polymer chains from a surface.

While not extensively documented specifically for 12-hydroxydodecyl acrylate, the principle of forming self-assembled monolayers (SAMs) with long-chain functionalized molecules is well-established. mdpi.com It is hypothesized that 12-hydroxydodecyl acrylate could form SAMs on hydroxylated surfaces (like silicon dioxide or metal oxides) through hydrogen bonding interactions between the surface hydroxyl groups and the hydroxyl group of the monomer. The acrylate end of the molecule would then be exposed, creating a surface that is reactive towards subsequent polymerization. This would provide a method for covalently anchoring polymer brushes to a substrate.

Polymer brushes of poly(12-hydroxydodecyl acrylate) can be grown from a surface using surface-initiated polymerization techniques. researchgate.net The resulting grafted layer would present a surface rich in dodecyl chains and hydroxyl groups. The hydrophobic dodecyl chains would be expected to dominate the surface energy, leading to a significant increase in the water contact angle and thus, a more hydrophobic surface. researchgate.net The exposed hydroxyl groups, however, would still be available for hydrogen bonding, potentially leading to interesting interfacial phenomena where the surface exhibits both hydrophobic character and some affinity for polar molecules. This tailored wettability could be useful in applications requiring controlled adhesion or bio-adhesion. mdpi.com

Integration into Functional Composite and Hybrid Materials

In the realm of composite and hybrid materials, 12-hydroxydodecyl acrylate can serve as a reactive compatibilizer or a functional comonomer. In organic-inorganic hybrid materials, for instance, the hydroxyl group could potentially react with surface-modified inorganic nanoparticles (e.g., silica (B1680970) functionalized with isocyanates), thereby covalently linking the polymer matrix to the inorganic filler. nih.govresearchgate.net This would lead to improved dispersion of the nanoparticles and enhanced mechanical properties of the composite.

The long alkyl chain could also improve the compatibility between a polar polymer matrix and non-polar fillers. When copolymerized into a polymer matrix, the 12-hydroxydodecyl acrylate units could orient at the interface with a non-polar filler, effectively acting as a surfactant and improving interfacial adhesion.

Supramolecular Polymer Networks in Advanced Materials Science

The terminal hydroxyl group of 12-hydroxydodecyl acrylate is a key feature for its potential use in supramolecular chemistry. This group can participate in hydrogen bonding, a directional and reversible non-covalent interaction. In polymers containing 12-hydroxydodecyl acrylate, these hydroxyl groups can form intermolecular hydrogen bonds, leading to the formation of a physically cross-linked network.

These supramolecular networks are dynamic and can be designed to be responsive to external stimuli such as temperature. At elevated temperatures, the hydrogen bonds may be disrupted, causing the material to soften or flow, and upon cooling, the network can reform. This self-healing characteristic is a hallmark of supramolecular polymers. The presence of the long dodecyl chains could also lead to phase-separated nanostructures within the polymer, driven by hydrophobic interactions, which would further influence the mechanical properties of the material.

Theoretical and Computational Modeling of 12 Hydroxydodecyl Acrylate Polymer Systems

Density Functional Theory (DFT) Calculations for Monomer Reactivity and Polymerization Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing monomer reactivity and the elementary steps of polymerization. escholarship.orgugent.be By calculating the electron density of a system, DFT can determine the geometries, energies, and frequencies of monomers and radicals involved in polymerization. ugent.be

For 12-Hydroxydodecyl Acrylate (B77674), DFT calculations can provide a detailed understanding of its reactivity. Key parameters derived from these calculations include:

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. The energy of the LUMO (ELUMO), in particular, can be correlated with the monomer's susceptibility to nucleophilic attack by a radical, a key step in free-radical polymerization. researchgate.net

Atomic Charges: Methods like Mulliken population analysis can calculate the partial charges on each atom. escholarship.orgresearchgate.net This information reveals the electronic distribution across the HDDA monomer, highlighting the polarity of the acrylate double bond and the influence of the hydroxyl and long alkyl groups on the molecule's electronic properties.

Reaction Energetics: DFT is used to calculate the activation energies and reaction enthalpies for the fundamental steps of polymerization: initiation, propagation, and termination. ugent.be By modeling the transition state structures for these reactions, researchers can map out the most favorable polymerization pathways. For HDDA, this would involve modeling the addition of a radical to the acrylate double bond and the subsequent propagation steps. The presence of the long, flexible dodecyl chain and the terminal hydroxyl group can influence the stereochemistry and energetics of these pathways.

Studies on other acrylate monomers have successfully used DFT (often with the B3LYP functional) to build Quantitative Structure-Property Relationship (QSPR) models that correlate such quantum chemical descriptors with experimentally observed reactivity parameters. escholarship.orgugent.beresearchgate.net This approach allows for the prediction of how structural modifications to the HDDA monomer would impact its polymerization behavior.

Molecular Dynamics (MD) Simulations of Polymer Conformation and Self-Assembly

While DFT is excellent for studying reactions at the quantum level, Molecular Dynamics (MD) simulations are employed to model the physical movements and interactions of atoms and molecules over time. mdpi.com This makes MD an indispensable tool for understanding the large-scale conformation of poly(12-Hydroxydodecyl Acrylate) chains and their self-assembly into more complex structures. escholarship.orgresearchgate.net

MD simulations for poly(HDDA) systems would typically involve:

Force Field Development: A classical force field, which defines the potential energy of the system as a function of its atomic coordinates, is selected or developed. This force field parameterizes bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). escholarship.org

System Construction: A simulation box is constructed containing multiple polymer chains and, if relevant, solvent molecules. The initial configurations are often generated randomly. escholarship.orgmdpi.com

Simulation and Analysis: By solving Newton's equations of motion for every atom, the simulation tracks the trajectory of the system over time. mdpi.com From these trajectories, various structural and dynamic properties can be analyzed.

For poly(HDDA), MD simulations can provide critical insights into:

Self-Assembly: The 12-Hydroxydodecyl Acrylate monomer possesses an amphiphilic character, with a long hydrophobic alkyl tail and a hydrophilic head (the acrylate and hydroxyl groups). In aqueous or polar environments, polymers of HDDA are expected to self-assemble into organized structures like micelles or lamellar aggregates to minimize unfavorable interactions. mdpi.comrsc.org MD simulations can model this process, revealing the morphology and dynamics of the resulting aggregates. aps.org

Effect of Hydrogen Bonding: The terminal hydroxyl groups on the side chains can form intra- and intermolecular hydrogen bonds. MD simulations can explicitly model these interactions, showing how they affect the polymer's conformation, local chain dynamics, and bulk thermodynamic properties.

Kinetic Modeling of Homopolymerization and Copolymerization Processes

Kinetic modeling aims to mathematically describe the rate at which polymerization reactions occur and how polymer properties, such as molecular weight and composition, evolve over time. nih.gov Such models are essential for reactor design, process optimization, and tailoring polymer microstructures.

Homopolymerization of HDDA: A kinetic model for the free-radical homopolymerization of HDDA would involve a set of differential equations describing the change in concentration of the monomer, initiator, radicals, and polymer. Key kinetic parameters in this model include:

Initiator Decomposition Rate Coefficient (kd): Describes the rate at which the initiator generates primary free radicals. mdpi.com

Termination Rate Coefficient (kt): Represents the rate at which two growing radicals combine or disproportionate to form non-radical polymer chains. ugent.be At higher conversions, termination often becomes diffusion-controlled, a phenomenon known as the gel effect, which must be accounted for in the model. mdpi.com

Copolymerization of HDDA: When HDDA is copolymerized with another monomer (M₂), the model becomes more complex. In addition to the homopolymerization rate coefficients for each monomer (kp11 for HDDA and kp22 for M₂), cross-propagation coefficients (kp12 and kp21) must be considered. The ratios of these coefficients give the monomer reactivity ratios, r₁ and r₂:

r₁ = kp11 / kp12

r₂ = kp22 / kp21

These ratios describe the relative preference of a growing polymer radical ending in one monomer unit to add the same monomer versus the other monomer. Studies on the copolymerization of analogous functional acrylates, such as 2-hydroxyethyl acrylate (HEA) and 2-methoxyethyl acrylate (MEA), have shown that determining these reactivity ratios is crucial for predicting copolymer composition and microstructure. rsc.orgresearchgate.netugent.be

| Parameter | Symbol | Typical Value Range (L mol⁻¹ s⁻¹) | Significance |

|---|---|---|---|

| Propagation Rate Coefficient | kp | 10³ - 10⁵ | Determines the rate of chain growth and overall reaction speed. |

| Termination Rate Coefficient | kt | 10⁶ - 10⁸ | Controls the lifetime of growing chains and influences molecular weight. |

| Monomer Reactivity Ratio 1 | r₁ | 0.1 - 10 | Indicates the tendency of a radical ending in M₁ to add another M₁ versus M₂. |

| Monomer Reactivity Ratio 2 | r₂ | 0.1 - 10 | Indicates the tendency of a radical ending in M₂ to add another M₂ versus M₁. |

Predictive Models for Structure-Property Relationships in 12-Hydroxydodecyl Acrylate Polymers

A primary goal of polymer science is to design materials with specific properties. Predictive models that establish quantitative structure-property relationships (QSPRs) are invaluable for achieving this, as they can guide material design and reduce the need for extensive trial-and-error experimentation. researchgate.net

For poly(HDDA) and its copolymers, predictive models can be developed using various techniques:

Group Contribution Methods: These models estimate macroscopic properties by summing the contributions of the individual chemical groups within the polymer's repeating unit. For poly(HDDA), the contributions of the acrylate backbone, the long -(CH₂)₁₂- chain, and the terminal -OH group would be considered to predict properties like glass transition temperature (Tg) or density.

Topological Indices: These are numerical descriptors derived from the molecular graph of the monomer. They can be used as inputs in regression models to predict polymer properties.

Machine Learning (ML): Data-driven ML models are becoming increasingly powerful for predicting polymer properties. nih.gov Algorithms like Gaussian Process Regression (GPR) or Random Forest can be trained on datasets containing the chemical structures (e.g., monomer composition) and corresponding experimental properties of various polymers. nih.gov An ML model could be trained to predict the mechanical properties (e.g., Young's modulus, ultimate strain) of copolymers containing varying amounts of HDDA. nih.gov

The key structural features of poly(HDDA) that would be central to any predictive model are:

Long Alkyl Side Chain: The flexible C₁₂ chain acts as an internal plasticizer, which is expected to lower the Tg and increase the flexibility of the polymer compared to acrylates with shorter side chains.

Terminal Hydroxyl Group: This group can participate in hydrogen bonding, which can increase the polymer's cohesive strength, improve its adhesion to polar substrates, and affect its water absorption and swelling characteristics.

| Monomer Structure | Alkyl Chain Length (n) | Predicted Glass Transition (Tg) | Predicted Water Swelling | Expected Modulus |

|---|---|---|---|---|

| 2-Hydroxyethyl Acrylate | 2 | High | High | High |

| 6-Hydroxyhexyl Acrylate | 6 | Intermediate | Intermediate | Intermediate |

| 12-Hydroxydodecyl Acrylate | 12 | Low | Low | Low |

These predictive models, whether based on fundamental principles or data-driven approaches, are crucial for the rational design of novel polymer systems based on 12-Hydroxydodecyl Acrylate for specific applications. researchgate.net

Q & A

Q. What are the recommended analytical methods for characterizing the purity and stability of 12-Hydroxydodecyl Acrylate (Stabilized with MEHQ)?

To assess purity, gas chromatography (GC) is commonly employed, as evidenced by its use in validating the purity of structurally similar acrylates (e.g., ≥95.0% purity verification for Tetradecyl Acrylate via GC) . For stability monitoring, high-performance liquid chromatography (HPLC) with UV detection is recommended to track MEHQ stabilizer depletion over time. Accelerated stability studies under controlled temperature (e.g., 40°C) and light exposure can predict degradation pathways, while Fourier-transform infrared spectroscopy (FTIR) identifies functional group changes (e.g., hydroxyl or acrylate ester peaks) .

Q. How should 12-Hydroxydodecyl Acrylate be stored to prevent premature polymerization?

Store in opaque containers at 2–8°C, away from light, heat, and oxidizing agents. MEHQ stabilization requires oxygen exposure to inhibit radical-induced polymerization; thus, avoid degassing the monomer unless polymerization is intended. Periodic testing for viscosity changes (e.g., via viscometry at 20°C) and MEHQ concentration (via HPLC) ensures stability during long-term storage .

Q. What solvent systems are compatible with 12-Hydroxydodecyl Acrylate for solution polymerization?

Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal due to their ability to dissolve both the monomer and initiators (e.g., AIBN). Avoid water or alcohols, as the hydroxyl group in the monomer may participate in unintended side reactions. For emulsion polymerization, nonionic surfactants (e.g., Tween-20) stabilize droplets without interfering with radical initiation .

Advanced Research Questions

Q. How can conflicting data on the glass transition temperature (TgT_gTg) of polymers derived from 12-Hydroxydodecyl Acrylate be resolved?

Discrepancies in often arise from variations in initiator concentration, residual monomer content, or chain-transfer agents. Use differential scanning calorimetry (DSC) with a controlled heating rate (e.g., 10°C/min) under nitrogen. Purify polymers via precipitation (e.g., in hexane) to remove unreacted monomer, and correlate with molecular weight (determined by gel permeation chromatography) to isolate structural effects from impurities .

Q. What experimental strategies mitigate side reactions during copolymerization of 12-Hydroxydodecyl Acrylate with hydrophilic monomers?

The hydroxyl group in 12-Hydroxydodecyl Acrylate may lead to hydrogen bonding or crosslinking. To suppress this:

- Use protecting groups (e.g., trimethylsilyl ether) during synthesis, followed by deprotection post-polymerization.

- Optimize monomer feed ratios and reaction temperature (e.g., 60–70°C) to balance reactivity ratios.

- Monitor reaction progress in real-time using inline Raman spectroscopy to detect undesired branching .

Q. How do storage conditions impact the hydrolytic stability of 12-Hydroxydodecyl Acrylate in aqueous formulations?

Hydrolysis of the acrylate ester group is accelerated by acidic/basic conditions or elevated temperatures. Conduct forced degradation studies at pH 3–10 (buffered solutions) and 40°C, with periodic sampling for LC-MS analysis to identify degradation products (e.g., dodecanediol or acrylic acid). Incorporate hydrolytic stabilizers like carbodiimides or epoxy compounds in formulations requiring aqueous compatibility .

Q. What methodologies validate the effectiveness of MEHQ stabilization under oxidative vs. inert atmospheres?

Compare polymerization rates under nitrogen (inert) vs. air (oxidizing) using rheometry to track viscosity changes. MEHQ acts as a radical scavenger in oxygen-rich environments, but under inert conditions, its efficacy diminishes. Supplement with alternative inhibitors (e.g., phenothiazine) for anaerobic systems. Quantify residual MEHQ via HPLC-UV post-reaction to correlate inhibition efficiency .

Data Interpretation and Optimization

Q. How should researchers address batch-to-batch variability in monomer reactivity?

Variability often stems from trace impurities (e.g., peroxides) or stabilizer concentration fluctuations. Implement:

- Pre-treatment with inhibitor-removing columns (e.g., alumina beds) for MEHQ-sensitive reactions.

- Kinetic studies using isothermal calorimetry to establish reactivity baselines.

- Statistical design of experiments (DoE) to identify critical parameters (e.g., initiator/monomer ratio) affecting conversion .

Q. What advanced techniques characterize the spatial distribution of 12-Hydroxydodecyl Acrylate in polymer blends?

Time-of-flight secondary ion mass spectrometry (ToF-SIMS) provides surface composition mapping, while solid-state NMR (e.g., CP/MAS) reveals bulk heterogeneity. For dynamic analysis, fluorescence microscopy with polarity-sensitive probes (e.g., Nile Red) tracks phase separation in real-time .

Safety and Compliance

Q. What protocols ensure safe handling of 12-Hydroxydodecyl Acrylate during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.